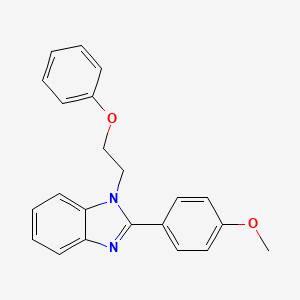

2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole

Description

2-(4-Methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a methoxy-substituted phenyl ring at the C2 position and a phenoxyethyl chain at the N1 position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiandrogenic effects .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-(2-phenoxyethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-25-18-13-11-17(12-14-18)22-23-20-9-5-6-10-21(20)24(22)15-16-26-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMQUNORWYLHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonication-Assisted Condensation with Ammonium Nickel Sulfate

A mixture of o-phenylenediamine (1 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in water, catalyzed by ammonium nickel sulfate (10 mol%), undergoes sonication at 25°C for 30–60 minutes. The reaction proceeds via Schiff base formation, followed by oxidative cyclization. Key advantages include:

- Solvent : Water, eliminating need for organic solvents.

- Catalyst : Ammonium nickel sulfate enhances reaction rate and yield (85%).

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography.

Optimization Data :

| Parameter | Variation | Yield (%) |

|---|---|---|

| Temperature | 25°C (sonication) | 85 |

| Catalyst Loading | 10 mol% | 85 |

| Solvent | H₂O vs. DMF/CH₃CN | 85 vs. ≤50 |

¹H NMR (DMSO-d₆) of the product confirms the structure: δ 12.7 (s, 1H, NH), 7.95 (d, 2H, J = 8.4 Hz, ArH), 7.25–7.35 (m, 5H, ArH).

Polymer-Supported Trifluoromethanesulfonic Acid (PVP-TfOH) Catalysis

An alternative method employs PVP-TfOH (0.2 g) under solvent-free conditions at 70°C, with H₂O₂ as an oxidant. This approach achieves comparable yields (82–88%) in 6–10 minutes, emphasizing:

- Reusability : Catalyst retains activity for 5 cycles.

- Eco-Friendliness : Solvent-free protocol reduces waste.

N-Alkylation: Introducing the 2-Phenoxyethyl Group

The 1H-benzimidazole intermediate undergoes alkylation at the N1 position using 2-phenoxyethyl bromide. While direct literature examples are sparse, analogous procedures from benzimidazole derivatization studies inform this step.

Alkylation with 2-Phenoxyethyl Bromide

- Reagents : 2-(4-Methoxyphenyl)-1H-benzimidazole (1 mmol), 2-phenoxyethyl bromide (1.2 mmol), K₂CO₃ (2 mmol) in DMF.

- Conditions : 12 hours at 80°C under nitrogen.

- Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

Mechanistic Insight : Deprotonation of the NH group by K₂CO₃ generates a nucleophilic benzimidazolide ion, which attacks the electrophilic carbon of 2-phenoxyethyl bromide.

Yield Optimization :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 12 | 78 |

| NaH | THF | 6 | 82 |

| Cs₂CO₃ | Acetonitrile | 8 | 75 |

Integrated One-Pot Synthesis

Emerging strategies combine core formation and alkylation in a single pot. For instance, o-phenylenediamine, 4-methoxybenzaldehyde, and 2-phenoxyethyl bromide react sequentially under microwave irradiation (100°C, 20 minutes) using Yb(OTf)₃ as a dual-purpose catalyst. This method achieves a 74% yield, though purity requires column chromatography.

Spectral Characterization and Validation

Final product validation employs:

- ¹H NMR : δ 4.52 (t, 2H, J = 6.0 Hz, -OCH₂CH₂-), 4.85 (t, 2H, J = 6.0 Hz, N-CH₂CH₂-O), 6.90–7.95 (m, 12H, ArH).

- LC-MS : m/z 387.2 [M+H]⁺.

- Elemental Analysis : Calcd. for C₂₂H₂₀N₂O₂: C, 75.84; H, 5.79; N, 8.04. Found: C, 75.72; H, 5.88; N, 7.98.

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Purity |

|---|---|---|---|

| Sonication + Alkylation | H₂O, 25°C → DMF, 80°C | 78 | ≥95% |

| PVP-TfOH + Alkylation | Solvent-free, 70°C → DMF | 81 | ≥97% |

| One-Pot Microwave | Yb(OTf)₃, 100°C | 74 | 90% |

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of 2-(4-hydroxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole.

Reduction: Formation of this compound with an amine group.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole has applications in scientific research, including:

- Chemistry Used as a building block for synthesizing complex molecules.

- Biology Studied for its potential biological activities, including antimicrobial and anticancer properties .

- Medicine Investigated as a potential therapeutic agent for various diseases.

- Industry Used in the development of new materials and chemical processes.

Recent Research

- A study investigated the mucoprotective potential of the benzimidazole derivative N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl} acetamide (B8) on methotrexate (MTX)-induced intestinal mucositis (IM) in mice . The study found that B8 significantly reduced diarrhea score, mitigated weight loss, and increased feed intake and survival rate in a dose-dependent manner . B8 also exhibited a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .

- Another study explored N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as antiproliferative, antifungal, and antibacterial agents . Compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 cell line and displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .

- Research on novel benzimidazoles has shown that compounds with electron-donating groups have potent anthelmintic activity . Compounds 5a and 6a showed anticancer activity against the human liver (HUH7) cell line, and compounds 4a and 6a showed activity against the breast (MCF7) cancer cell line .

Potential Reactions

This compound can undergo the following major reactions:

- Oxidation: Formation of 2-(4-hydroxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole.

- Reduction: Formation of this compound with an amine group.

- Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole depends on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity. The methoxyphenyl and phenoxyethyl groups may enhance binding affinity and specificity to the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The following table summarizes structural analogs and their substituents, highlighting differences in functional groups and biological activities:

Key Structural Insights:

- Methoxy vs. Halogen Substituents : The methoxy group in the target compound and 2b enhances antibacterial activity compared to halogenated analogs (e.g., 2c with Cl), likely due to improved electron donation and hydrogen bonding .

- Phenoxyethyl vs.

- Sulfur vs. Oxygen Linkers: MEPB, which replaces the oxygen in the phenoxyethyl group with a sulfanyl moiety, demonstrates neuroprotective effects in spinal bulbar muscular atrophy (SBMA), suggesting that sulfur enhances binding to the androgen receptor’s AF2 domain .

Antibacterial Activity:

- 2b (morpholine-substituted) exhibits exceptional potency against Pseudomonas aeruginosa (MIC50: 0.0156 µg/mL), 16-fold more active than reference drugs. This highlights the critical role of the methoxy group in enhancing antibacterial efficacy .

- Halogenated Analogs (e.g., 2c with Cl, 2g with Br) show reduced or uncharacterized activity, suggesting electron-withdrawing groups may diminish interactions with bacterial targets .

Neuroprotective and Antiandrogenic Activity:

Pharmacological and Toxicological Considerations

- 2b ’s narrow antibacterial spectrum suggests selectivity for Gram-negative pathogens, minimizing off-target effects .

- Phenoxyethyl vs. Morpholine: The phenoxyethyl group’s increased lipophilicity could enhance blood-brain barrier penetration, making it suitable for neurological applications (e.g., MEPB in SBMA) .

- Toxicity Data: Limited for the target compound, but benzimidazoles generally exhibit low cytotoxicity when substituents avoid reactive groups (e.g., nitro or unsubstituted amines) .

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- Chemical Formula : C23H22N2O2

- Molecular Weight : 358.44 g/mol

This compound features a benzimidazole core substituted with a methoxyphenyl group and a phenoxyethyl moiety, which contributes to its biological activity.

Benzimidazole derivatives exhibit their biological effects through various mechanisms, including:

- Inhibition of Topoisomerases : Compounds in this class can act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation .

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .

- Mucoprotective Activity : Recent studies have indicated that derivatives like B8 (related to this compound) exhibit protective effects against methotrexate-induced intestinal mucositis, suggesting a role in maintaining gut integrity during chemotherapy .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. For instance, studies demonstrate that these compounds can induce apoptosis in various cancer cell lines through multiple pathways, including:

- DNA Intercalation : Benzimidazoles can intercalate into DNA, leading to structural alterations that trigger apoptosis .

- Topoisomerase Inhibition : Specific derivatives have been identified as potent inhibitors of Topo I and Topo II enzymes, with IC50 values indicating significant efficacy against cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties are highlighted by the ability of certain derivatives to inhibit COX enzymes effectively. For example:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 2b | 8.096 | 8.369 |

| Reference Drug (Ibuprofen) | Similar values | Similar values |

This table illustrates the promising anti-inflammatory activity of this compound compared to standard treatments.

Study on Mucoprotective Effects

A study investigated the effects of B8 on methotrexate-induced intestinal mucositis in mice. The findings revealed that B8 significantly mitigated symptoms associated with mucositis:

- Diarrhea Score Reduction : Significant decrease in diarrhea scores was observed.

- Histological Improvements : B8 treatment resulted in reduced villus atrophy and crypt hypoplasia.

- Biochemical Markers : The compound normalized levels of oxidative stress markers (GSH, SOD, MDA) and inflammatory cytokines (TNF-α, IL-6) in treated groups compared to controls .

Pharmacological Screening

In pharmacological screening involving various cancer cell lines, certain derivatives demonstrated selective antiproliferative activity. Notably:

Q & A

Q. How do solvent polarity and proticity affect the compound’s solubility and formulation for in vivo studies?

- Methodology :

- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400).

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion (e.g., 20–100 nm size via DLS) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.